molecular formula C61H92NO6P2PdS2+ B11830827 Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)

Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)

Cat. No.: B11830827
M. Wt: 1167.9 g/mol
InChI Key: MLOKEEVFZUSMON-UHFFFAOYSA-N
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Description

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand. One common method involves the use of a biphenyl palladium dimer precursor and di(1-adamantyl)-n-butylphosphine ligand. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature in a solvent like acetone, and the product is isolated by filtration and washing with solvents like acetone and pentane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:

    Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.

    Substitution reactions: Involving the replacement of ligands or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

  • Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II)
  • Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II) dichloromethane adduct

Uniqueness

Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. The presence of the adamantyl groups enhances the steric hindrance around the palladium center, providing better selectivity and reactivity compared to other similar compounds.

Properties

Molecular Formula

C61H92NO6P2PdS2+

Molecular Weight

1167.9 g/mol

IUPAC Name

1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline

InChI

InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2

InChI Key

MLOKEEVFZUSMON-UHFFFAOYSA-N

Canonical SMILES

C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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